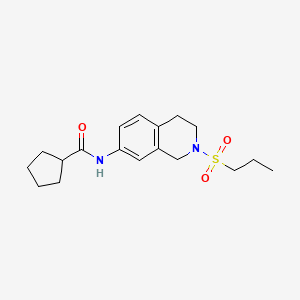

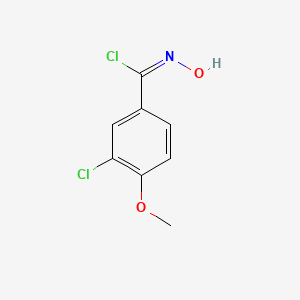

![molecular formula C17H17N5O3S B2865429 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-60-1](/img/structure/B2865429.png)

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Antifibrotic Activity

The pyrimidine moiety of the compound is known for its antifibrotic properties. Research has shown that pyrimidine derivatives can effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests that such compounds could be developed into novel antifibrotic drugs, potentially offering therapeutic options for diseases characterized by fibrosis, such as liver cirrhosis or pulmonary fibrosis.

Antimicrobial Properties

Pyrimidine derivatives have been reported to exhibit antimicrobial activities . The compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains.

Antiviral Applications

The structural framework of pyrimidine is also associated with antiviral activities . This compound could be studied for its potential to inhibit viral replication or assembly, which can be pivotal in the creation of new antiviral drugs, especially in the context of emerging viral diseases.

Antitumor Potential

Pyrimidine derivatives are known to possess antitumor effects . The compound could be investigated for its ability to act on various stages of tumor development, including proliferation, angiogenesis, and metastasis. This research could lead to the development of new cancer therapies.

BET Bromodomain Inhibition

The compound has the potential to act as an inhibitor of the BET bromodomain . BET bromodomains are important targets in cancer therapy as they play a role in regulating gene expression. Inhibitors of BET bromodomains can disrupt the function of these proteins, leading to the suppression of tumor growth and progression.

Chemical Biology and Medicinal Chemistry

In chemical biology and medicinal chemistry, the compound can be used to construct libraries of novel heterocyclic compounds with potential biological activities . These libraries can be screened for a variety of pharmacological activities, leading to the discovery of new drugs.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) , suggesting that these cells could be a potential target.

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the expression of collagen , which is a key component in the fibrotic process. This suggests that the compound might interact with its targets to inhibit collagen expression, thereby exerting its anti-fibrotic effects.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in fibrosis. In particular, it may influence the pathway involving collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the synthesis of collagen, and its inhibition can lead to reduced collagen expression .

Result of Action

The compound has been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . These results suggest that the compound could have potential anti-fibrotic effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-17-15-4-2-8-19-16(15)20-12-22(17)13-5-9-21(10-6-13)26(24,25)14-3-1-7-18-11-14/h1-4,7-8,11-13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANGCKVKBAJCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2865347.png)

![Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B2865348.png)

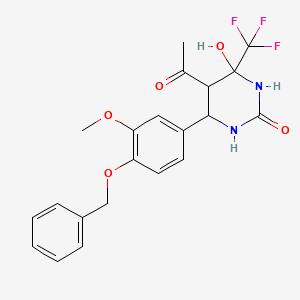

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865351.png)

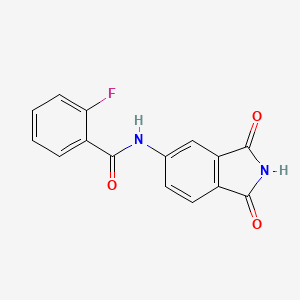

![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)

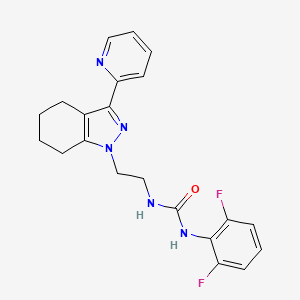

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)

![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)